Cellular Potency in RORγ Transactivation Assays: GNE-0946 vs. In-Class Comparators
GNE-0946 demonstrates an EC50 of 4 nM for RORγ inverse agonism in HEK-293 cell-based Gal4-fused human RORc reporter assays [1]. Compared to the structurally related imidazo[1,5-a]pyrimidine analog GNE-6468, which exhibits an EC50 of 13 nM in the same assay system , GNE-0946 shows approximately 3.3-fold greater potency at the RORc target. Relative to other RORγ inverse agonists from distinct chemotypes, GNE-0946 compares favorably to JNJ-61803534 (IC50 = 9.6 nM in HEK-293T RORγt transcription assays) and demonstrates comparable potency to PF-06747711 (IC50 = 4.1 nM) .
| Evidence Dimension | RORγ inverse agonism potency |
|---|---|
| Target Compound Data | EC50 = 4 nM |
| Comparator Or Baseline | GNE-6468: EC50 = 13 nM; JNJ-61803534: IC50 = 9.6 nM; PF-06747711: IC50 = 4.1 nM |
| Quantified Difference | GNE-0946 is 3.3-fold more potent than GNE-6468 in the same assay system |
| Conditions | HEK-293T cells expressing GAL4-fused human RORc; Dual-Glo luciferase reporter gene assay; 20 hr incubation |
Why This Matters
Higher potency at lower concentrations reduces compound consumption and minimizes solvent-related artifacts in cellular assays, directly impacting experimental cost and data quality.
- [1] Fauber BP, et al. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorg Med Chem Lett. 2015;25(15):2907-2912. View Source
